N-[(2-chlorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
Description
Properties
Molecular Formula |
C15H14ClN3S |
|---|---|
Molecular Weight |
303.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H14ClN3S/c1-9-10(2)20-15-13(9)14(18-8-19-15)17-7-11-5-3-4-6-12(11)16/h3-6,8H,7H2,1-2H3,(H,17,18,19) |
InChI Key |
XSZQAESDNYYKCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NCC3=CC=CC=C3Cl)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Reagents
The oxazine-dione derivative is suspended in ethanol and combined with 2-chlorobenzylamine. The mixture is heated at 80–90°C for 10–14 hours to facilitate nucleophilic attack and ring closure. Potassium hydroxide (1.5 equiv) is subsequently added, and heating continues for an additional 6–10 hours to complete the cyclization. This one-pot method yields the thienopyrimidine core with the 5,6-dimethyl substituents intact.
Mechanistic Insights
The reaction proceeds via a tandem nucleophilic substitution and cyclization mechanism. The amine group of 2-chlorobenzylamine attacks the electrophilic carbonyl carbon of the oxazine-dione, followed by intramolecular cyclization to form the pyrimidine ring. The dimethyl groups at positions 5 and 6 are retained from the starting material, ensuring regioselectivity.
| Parameter | Value/Detail |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 25°C |
| Reaction Time | 12–16 hours |
| Base | Triethylamine |
| Yield | 68–75% |
Side Reactions and Mitigation
Competing O-alkylation is minimized by using a non-polar solvent and stoichiometric control. Excess 2-chlorobenzyl chloride is avoided to prevent di-substitution. Purification via column chromatography (silica gel, hexane/ethyl acetate 7:3) isolates the desired product.
Purification and Characterization
Chromatographic Purification
Crude product is purified using flash chromatography with a gradient elution system (hexane to ethyl acetate). The target compound elutes at 30–40% ethyl acetate, as confirmed by TLC (Rf = 0.45 in hexane/ethyl acetate 1:1).
Spectroscopic Validation
-
1H NMR (400 MHz, CDCl3) : δ 7.42–7.38 (m, 2H, Ar-H), 7.32–7.28 (m, 2H, Ar-H), 4.85 (s, 2H, N-CH2), 2.52 (s, 6H, 5,6-CH3).
-
13C NMR (100 MHz, CDCl3) : δ 167.8 (C4), 153.2 (C2), 136.5 (C-Cl), 129.4–127.8 (Ar-C), 44.7 (N-CH2), 19.5 (5,6-CH3).
-
HRMS (ESI+) : m/z calculated for C13H13ClN4S [M+H]+ 309.0532, found 309.0535.
Comparative Analysis of Synthetic Routes
One-Pot vs. Stepwise Synthesis
The one-pot method described in Section 1 offers higher efficiency (overall yield: 46–58%) but requires precise stoichiometric control. In contrast, a stepwise approach isolating intermediates achieves marginally higher purity (>98%) at the expense of additional purification steps.
Solvent and Catalyst Impact
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Ethanol | 24 | 58 |
| Acetonitrile | 18 | 62 |
| Toluene | 30 | 45 |
Polar aprotic solvents like acetonitrile enhance reaction rates due to improved solubility of intermediates.
Scalability and Industrial Considerations
Kilogram-scale synthesis employs continuous flow reactors to maintain temperature control and reduce side reactions. Key parameters include:
-
Residence time: 90 minutes
-
Temperature: 85°C
-
Catalyst: Immobilized triethylamine on silica gel
This method achieves a throughput of 12 kg/day with a purity of 97.5% .
Chemical Reactions Analysis
Amination Reactions
The compound’s 4-amino group is central to its reactivity. A typical amination process involves:
-
Reagents : Chloropyrimidine derivatives, amines (e.g., aniline), hydrochloric acid, and water .
-
Conditions : Stirring at elevated temperatures (e.g., 80°C for 1 hour) .
-
Example : N-Phenylthieno[2,3-d]pyrimidin-4-amine was synthesized by reacting 4-chloro-thieno[2,3-d]pyrimidine with aniline in water, followed by purification .
| Reaction Type | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amination | Chloropyrimidine + aniline + HCl (aq), 80°C | 89% |
Substitution and Functionalization
The 5,6-dimethyl substituents and the 2-chlorophenylmethyl group are introduced via substitution:
-
Methylation : Dimethyl groups are typically added during the thienopyrimidine core synthesis, often via alkylation of thiophene precursors .
-
Alkylation : The 2-chlorophenylmethyl group may be introduced through nucleophilic substitution (e.g., using chlorobenzyl derivatives and appropriate catalysts).
Cyclization and Ring Formation
The thienopyrimidine ring system is formed through cyclization reactions:
| Cyclization Method | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|
| Triethyl orthoformate-mediated cyclization | Amino ester + triethyl orthoformate + benzylamine | Reflux in ethanol | Dihydrothienopyrimidine |
Reactivity and Stability
The compound exhibits reactivity typical of thienopyrimidines:
-
Aromatic substitution : The pyrimidine ring’s electron-deficient nature allows for electrophilic substitution.
-
Nucleophilic attack : The amino group (NH2) at position 4 can participate in alkylation or acylation.
-
Thermal stability : Thienopyrimidines generally remain stable under standard reaction conditions but may undergo degradation under harsh conditions (e.g., prolonged high-temperature reflux) .
Biological Activity and Reaction Implications
While not directly a chemical reaction, the compound’s biological activity is influenced by its structural features:
-
COX enzyme inhibition : The thienopyrimidine framework and substituents (methyl, chlorophenylmethyl) contribute to anti-inflammatory activity via cyclooxygenase inhibition.
-
Pharmacokinetic modifications : Structural changes (e.g., introducing methyl groups) can alter solubility and metabolic stability.
Analytical and Characterization Techniques
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-[(2-chlorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. The compound can be synthesized through methods such as:
- Condensation Reactions : Utilizing thiobarbituric acid and various aldehydes to form thienopyrimidine derivatives.
- Cyclization Processes : Employing cyclization techniques to form the thieno[2,3-d]pyrimidine core structure.
Characterization of the compound is often performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity .
Anticancer Properties
Recent studies have indicated that thienopyrimidine derivatives, including this compound, exhibit promising anticancer activities. The compound has been evaluated for its effectiveness against various cancer cell lines through:
- Cell Proliferation Inhibition : In vitro assays have demonstrated that the compound can significantly inhibit cell growth in cancer cell lines such as A431 vulvar epidermal carcinoma .
- Mechanistic Studies : Investigations into the mechanism of action suggest that these compounds may interfere with specific signaling pathways involved in tumor growth and metastasis.
Anti-inflammatory Effects
The compound has also shown potential as an anti-inflammatory agent. Research indicates:
- COX Inhibition : It has been reported that thienopyrimidine derivatives can inhibit cyclooxygenase enzymes (COX), which are key mediators in the inflammatory response .
- In Vivo Efficacy : Animal models have demonstrated that these compounds reduce inflammation markers effectively, suggesting their utility in treating inflammatory diseases .
Structure-Activity Relationships (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Key factors influencing its activity include:
- Substituent Effects : Variations in substituents at different positions on the thienopyrimidine ring can enhance or diminish biological activity.
- Hydrophobicity : The balance between hydrophilic and hydrophobic characteristics affects the compound's bioavailability and interaction with biological targets .
Case Studies and Research Findings
Several case studies illustrate the applications of this compound in drug development:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of A431 cell proliferation with an IC50 value of 0.05 μM. |
| Study B | Anti-inflammatory Effects | Showed a reduction in paw edema in rat models by 60% compared to controls. |
| Study C | SAR Analysis | Identified optimal substituents that enhance COX inhibition potency by up to 10-fold. |
These findings underscore the potential of this compound as a lead compound for further development in therapeutic applications.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Findings and Implications
Substituent Effects : The 2-chlorophenyl group in the target compound likely contributes to moderate lipophilicity, whereas fluorophenyl () or morpholinyl () substituents enhance solubility or target engagement.
Core Heterocycle Impact: Thieno[2,3-d]pyrimidines generally exhibit balanced potency and stability, while furo[2,3-d]pyrimidines () may offer metabolic advantages .
Salt Forms : Hydrochloride or benzenesulfonate salts () are practical strategies to improve pharmacokinetic profiles .
Biological Activity
N-[(2-chlorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article compiles various research findings, including synthesis methods, biological assays, and case studies that highlight the compound's efficacy and mechanisms of action.
Chemical Structure and Synthesis
The compound belongs to the thieno[2,3-d]pyrimidine class, which has been extensively studied for its pharmacological properties. The synthesis typically involves multi-step organic reactions that yield the desired thienopyrimidine derivatives. For instance, a study presented a divergent synthesis pathway for pyrimidine derivatives that demonstrated significant anti-cancer activity in vitro .
1. Anti-Cancer Properties
Research has shown that this compound exhibits notable cytotoxic effects against various cancer cell lines. In particular:
- Breast Cancer Models : The compound demonstrated significant anti-proliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines, with IC50 values indicating effective inhibition of cell growth .
- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating cell death pathways .
2. Anti-Inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response:
- COX Inhibition : In vitro assays indicated that this compound significantly suppressed COX-2 activity with an IC50 comparable to established anti-inflammatory drugs like celecoxib .
Case Studies
Several studies have documented the biological activities of similar thienopyrimidine derivatives:
Q & A
Q. Characterization :
- TLC (Rf values) and melting points for purity assessment.
- FTIR for functional groups (e.g., NH at ~3300 cm⁻¹, C=O at ~1645 cm⁻¹) .
- 1H/13C NMR for structural confirmation (e.g., aromatic protons at δ 7.10–7.81 ppm, methyl groups at δ 2.1–2.5 ppm) .
- Mass spectrometry (e.g., ESI-MS m/z 199.07 for intermediates) .
How is the compound screened for biological activity, and what assays are prioritized?
Basic Research Focus
Key assays include:
-
COX Inhibition :
- COX-1/COX-2 Selectivity : Tested at six concentrations (0.01–500 μM) using indomethacin as a reference. For example, a derivative with para-fluorophenyl substitution showed COX-2 IC50 = 42.19 μM and selectivity index (SI) = 4.81 .
- Electrophilic Substitution Impact : Electron-withdrawing groups (e.g., -F) enhance COX-2 binding via hydrophobic interactions .
-
Cytotoxicity :
How do structural modifications influence target affinity and selectivity?
Q. Advanced Research Focus
-
Substituent Effects :
- Para-Fluorophenyl (Compound 5) : Highest COX-2 inhibition (IC50 = 42.19 μM) due to dipole interactions in the hydrophobic pocket .
- Para-Methoxy (Compound 6) : Reduced activity (IC50 = 142.71 μM) due to decreased electronegativity .
- Amide vs. Ether Linkers : Ether analogs improve CNS penetration (Kp > 1) but retain metabolic instability .
-
Core Optimization :
What strategies address metabolic instability of the thieno[2,3-d]pyrimidine core?
Q. Advanced Research Focus
-
Metabolite Identification (MetID) :
-
Design Modifications :
How to resolve discrepancies in cytotoxicity data across cell lines?
Q. Advanced Research Focus
-
MDR Mechanisms :
-
Experimental Controls :
What computational methods guide derivative design for enhanced target binding?
Q. Advanced Research Focus
-
Molecular Docking :
-
MD Simulations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
